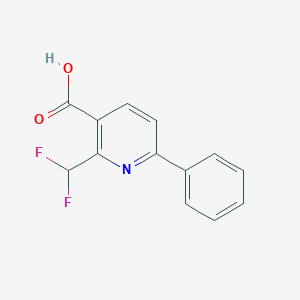![molecular formula C8H6BrN3O2 B13008782 6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)
6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound features a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 7th position on the benzo[d]imidazole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 2-methyl-1H-benzo[d]imidazole followed by nitration. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The nitration step involves the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
化学反应分析
Types of Reactions: 6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 6-Bromo-2-methyl-7-amino-1H-benzo[d]imidazole.
Oxidation: 6-Bromo-2-carboxy-7-nitro-1H-benzo[d]imidazole.
科学研究应用
6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
作用机制
The mechanism of action of 6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components. The bromine and methyl groups contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets vary depending on the specific application and biological context .
相似化合物的比较
- 5-Bromo-2-methyl-1H-benzo[d]imidazole
- 6-Chloro-2-methyl-7-nitro-1H-benzo[d]imidazole
- 6-Bromo-2-ethyl-7-nitro-1H-benzo[d]imidazole
Comparison: 6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole is unique due to the specific positioning of its substituents, which influence its chemical reactivity and biological activity. Compared to 5-Bromo-2-methyl-1H-benzo[d]imidazole, the nitro group at the 7th position enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions. The presence of the bromine atom at the 6th position, as opposed to the 5th, also affects its binding interactions with biological targets .
属性
分子式 |
C8H6BrN3O2 |
|---|---|
分子量 |
256.06 g/mol |
IUPAC 名称 |
5-bromo-2-methyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-10-6-3-2-5(9)8(12(13)14)7(6)11-4/h2-3H,1H3,(H,10,11) |
InChI 键 |
BGIDLRQDSMGTBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C=CC(=C2[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


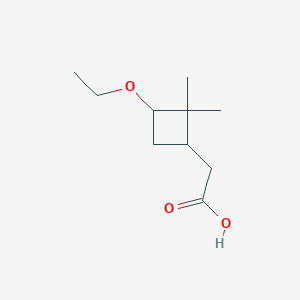

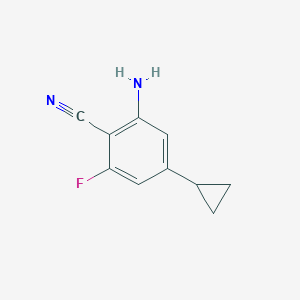
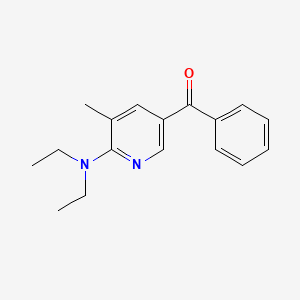
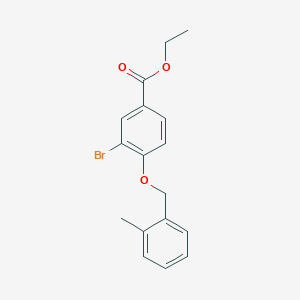
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13008718.png)

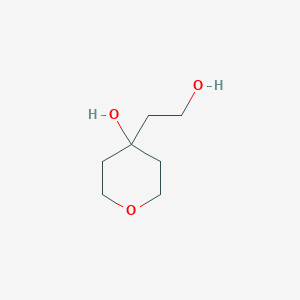
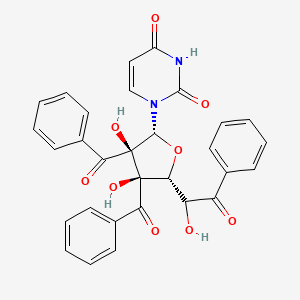
![3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
![tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13008764.png)
![7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13008767.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B13008777.png)
